molecular formula C25H23Sb B14683797 Methyl(tetraphenyl)-lambda~5~-stibane CAS No. 33756-93-3

Methyl(tetraphenyl)-lambda~5~-stibane

Cat. No.: B14683797
CAS No.: 33756-93-3
M. Wt: 445.2 g/mol
InChI Key: PKLBUPPPAQLXIO-UHFFFAOYSA-N
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Description

Methyl(tetraphenyl)-lambda~5~-stibane is an organoantimony compound characterized by a central antimony atom bonded to a methyl group and four phenyl groups. This compound belongs to the broader class of organometallic compounds, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(tetraphenyl)-lambda~5~-stibane typically involves the reaction of antimony pentachloride with tetraphenylmethane in the presence of a methylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl(tetraphenyl)-lambda~5~-stibane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form antimony(V) derivatives.

    Reduction: Reduction reactions can convert it back to lower oxidation states of antimony.

    Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organolithium compounds facilitate substitution reactions.

Major Products Formed:

    Oxidation: Antimony(V) compounds.

    Reduction: Lower oxidation state antimony compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl(tetraphenyl)-lambda~5~-stibane has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl(tetraphenyl)-lambda~5~-stibane involves its interaction with molecular targets through its antimony center. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The pathways involved include coordination chemistry and redox reactions, which are central to its function in catalysis and other applications.

Comparison with Similar Compounds

    Tetraphenylstannane: Similar structure but with a tin center instead of antimony.

    Tetraphenylsilane: Contains a silicon center, exhibiting different chemical properties.

    Tetraphenylgermane: Germanium-based analogue with distinct reactivity.

Uniqueness: Methyl(tetraphenyl)-lambda~5~-stibane is unique due to the presence of the antimony atom, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring strong coordination and redox activity.

Properties

CAS No.

33756-93-3

Molecular Formula

C25H23Sb

Molecular Weight

445.2 g/mol

IUPAC Name

methyl(tetraphenyl)-λ5-stibane

InChI

InChI=1S/4C6H5.CH3.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H3;

InChI Key

PKLBUPPPAQLXIO-UHFFFAOYSA-N

Canonical SMILES

C[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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